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Compound Name: 1-(3-Methoxyphenyl)ethanol

Cat. No.: B1583643 Get Quote

An In-Depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)ethanol in Organic

Solvents

Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-
Methoxyphenyl)ethanol, a key intermediate in various chemical syntheses and a known

impurity in pharmaceutical products.[1][2] For researchers, scientists, and drug development

professionals, understanding and predicting the solubility of this compound is paramount for

process optimization, purification, formulation, and analytical method development. This

document moves beyond a simple data listing to explore the fundamental principles governing

its solubility. It synthesizes theoretical frameworks, such as Hansen Solubility Parameters

(HSP), with practical, step-by-step experimental protocols for accurate solubility determination.

By explaining the causality behind experimental choices and grounding all claims in

authoritative sources, this guide serves as a self-validating resource for laboratory applications.

Compound Profile: 1-(3-Methoxyphenyl)ethanol
1-(3-Methoxyphenyl)ethanol (CAS No. 23308-82-9) is an organic compound featuring a chiral

secondary alcohol attached to a methoxy-substituted benzene ring.[3][4] This structure imparts

a distinct physicochemical profile that directly governs its interactions with various solvents.
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The molecule's architecture contains both polar and nonpolar regions, making its solubility

behavior nuanced.

Polar Moieties: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.

The methoxy (-OCH₃) group acts as a hydrogen bond acceptor. These groups confer polarity

to the molecule.

Nonpolar Moiety: The benzene ring is hydrophobic and contributes to solubility in nonpolar,

aromatic solvents through van der Waals forces and π-π stacking interactions.

This amphiphilic nature suggests that 1-(3-Methoxyphenyl)ethanol will not exhibit extreme

solubility or insolubility in most common organic solvents but will instead show a graduated

solubility profile dependent on the solvent's specific intermolecular forces.

1-(3-Methoxyphenyl)ethanol Structure

Key Functional Regions

mol

Hydroxyl (-OH)
- Hydrogen Bond Donor/Acceptor

- Strong Polar Influence

Methoxy (-OCH3)
- Hydrogen Bond Acceptor
- Moderate Polar Influence

Benzene Ring
- Nonpolar / Hydrophobic

- van der Waals / π-π Interactions

Click to download full resolution via product page

Caption: Molecular structure highlighting polar and nonpolar regions.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)ethanol
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Property Value Source

CAS Number 23308-82-9 [3][4]

Molecular Formula C₉H₁₂O₂ [3]

Molecular Weight 152.19 g/mol [3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 248.3 °C at 760 mmHg [4]

Density ~1.05 - 1.078 g/cm³ [1][4]

LogP (XLogP3) 1.7 - 1.8 [3][4]

Flash Point 103.7 °C [4]

The LogP value, being moderately positive, quantitatively supports the molecule's mixed

polarity, indicating a preference for an organic phase over water but not to an extreme degree.

Theoretical Framework for Predicting Solubility
A robust understanding of solubility begins with the principle of "like dissolves like," which

states that substances with similar intermolecular forces are more likely to be soluble in one

another.[5][6] For a nuanced prediction beyond this maxim, Hansen Solubility Parameters

(HSP) provide a powerful quantitative model.

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components:

δD (Dispersion): Energy from nonpolar van der Waals forces.

δP (Polar): Energy from permanent dipole-dipole interactions.

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δD, δP, δH) in the three-dimensional

"Hansen space."[7] The principle is that solutes will dissolve in solvents with similar HSP
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coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is

calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[7] While

experimentally determined HSP values for 1-(3-Methoxyphenyl)ethanol are not readily

available in the literature, they can be estimated using group contribution methods. Based on

its structure, the estimated parameters are presented below alongside known values for

common solvents.

Table 2: Hansen Solubility Parameters and Predicted Solubility
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Solvent δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
Ra
(Calculated)

Predicted
Affinity

1-(3-

Methoxyphen

yl)ethanol

(Solute -

Estimated)

18.5 8.5 12.0 N/A Reference

Hexane 14.9 0.0 0.0 16.5 Poor

Toluene 18.0 1.4 2.0 12.6 Moderate

Diethyl Ether 14.5 2.9 5.1 9.9 Good

Acetone 15.5 10.4 7.0 6.5 Very Good

Ethyl Acetate 15.8 5.3 7.2 6.8 Very Good

Isopropanol 15.8 6.1 16.4 6.1 Excellent

Ethanol 15.8 8.8 19.4 8.1 Very Good

Methanol 14.7 12.3 22.3 12.0 Moderate

Dimethyl

Sulfoxide

(DMSO)

18.4 16.4 10.2 8.1 Very Good

Water 15.5 16.0 42.3 31.8 Very Poor

Disclaimer: Solute HSP values are estimations. Ra is calculated to predict affinity. Experimental

verification is required.

Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental method is

necessary. The equilibrium shake-flask method is the gold standard for determining

thermodynamic solubility.[8] The subsequent concentration analysis can be efficiently

performed using UV-Vis spectrophotometry, given the chromophore (benzene ring) present in

the analyte.
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Core Causality: This method is chosen because it allows the system to reach a true

thermodynamic equilibrium between the undissolved solid and the saturated solution, providing

a definitive solubility value under specific conditions (temperature, solvent). The use of UV-Vis

provides a rapid and reliable quantification method that is widely accessible.[9][10]

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 1-(3-Methoxyphenyl)ethanol in a given

organic solvent at 25°C.

Materials:

1-(3-Methoxyphenyl)ethanol (>98% purity)

Solvent of interest (HPLC grade or equivalent)

Scintillation vials with PTFE-lined caps

Orbital shaker with temperature control

Centrifuge

Glass syringes

0.45 µm syringe filters (ensure solvent compatibility)

Class A volumetric flasks and pipettes

UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

Preparation of Calibration Curve: a. Accurately prepare a stock solution of 1-(3-
Methoxyphenyl)ethanol in the chosen solvent (e.g., 1000 µg/mL). b. Perform a serial

dilution to create at least five standard solutions of decreasing concentration that span the

expected linear range of the spectrophotometer. c. Determine the wavelength of maximum
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absorbance (λmax) by scanning the highest concentration standard. d. Measure the

absorbance of each standard at λmax. e. Plot absorbance versus concentration and perform

a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² >

0.995) validate the curve.

Equilibrium Sample Preparation: a. Add an excess amount of 1-(3-Methoxyphenyl)ethanol
to a series of vials (perform in triplicate). An amount that is visibly in excess of what will

dissolve is required (e.g., ~20-50 mg in 2 mL of solvent). b. Add a precise volume of the

solvent to each vial. c. Seal the vials securely.

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ±

0.5 °C). b. Agitate the vials at a consistent speed (e.g., 150 rpm) for 24 to 48 hours. A

preliminary time-course study can determine the point at which concentration no longer

increases, confirming equilibrium.[8]

Sample Analysis: a. Remove vials from the shaker and allow any suspended particles to

settle for at least 1 hour in the temperature-controlled environment. b. Carefully draw the

supernatant into a syringe, avoiding any solid material. c. Immediately filter the solution

through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to

saturate the filter membrane. d. Accurately dilute the clear filtrate with the solvent to ensure

the absorbance reading falls within the range of the calibration curve. e. Measure the

absorbance of the diluted filtrate at λmax.

Calculation: a. Using the linear regression equation from the calibration curve, calculate the

concentration of the diluted sample. b. Multiply this concentration by the dilution factor to

obtain the solubility of 1-(3-Methoxyphenyl)ethanol in the solvent. c. Express the final result

in appropriate units (e.g., mg/mL, g/L, or mol/L) as the mean ± standard deviation of the

replicates.

Safety and Regulatory Context
When handling 1-(3-Methoxyphenyl)ethanol and associated solvents, adherence to safety

protocols is mandatory.

Compound Hazards: 1-(3-Methoxyphenyl)ethanol is harmful if swallowed (H302) and may

cause skin, eye, and respiratory irritation (H315, H319, H335).[3] Standard personal
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protective equipment (gloves, safety glasses, lab coat) should be worn, and work should be

conducted in a well-ventilated fume hood.

Solvent Selection and Purity: In a pharmaceutical setting, solvent choice is highly regulated.

[11][12] Solvents must be of high purity to prevent the introduction of contaminants into the

final product.[13][14] Furthermore, residual solvent levels in active pharmaceutical

ingredients (APIs) are strictly controlled by guidelines such as ICH Q3C, which classifies

solvents based on their toxicity.[11][15] Researchers must consider these downstream

implications when selecting solvents for synthesis and purification.

Conclusion
The solubility of 1-(3-Methoxyphenyl)ethanol is a critical parameter dictated by its amphiphilic

molecular structure. While theoretical models like Hansen Solubility Parameters offer a strong

predictive starting point, they must be complemented by empirical data. The detailed shake-

flask protocol provided herein offers a robust and reliable method for generating this crucial

data. For professionals in drug development and chemical research, a thorough understanding

of both the predictive theory and the practical methodology is essential for making informed

decisions that impact process efficiency, product purity, and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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